Cas no 924869-08-9 ({1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol)

{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-[(4-BROMOPHENYL)SULFONYL]-3-PIPERIDINYL)METHANOL
- (1-(4-bromophenylsulfonyl)piperidin-3-yl)methanol
- AKOS005072430
- EA-0712
- [1-(4-bromobenzenesulfonyl)piperidin-3-yl]methanol
- MFCD08444025
- (1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol
- [1-(4-bromophenyl)sulfonylpiperidin-3-yl]methanol
- 924869-08-9
- CS-0325796
- {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol
- {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol
-
- MDL: MFCD08444025
- Inchi: InChI=1S/C12H16BrNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2
- InChI Key: PLEKJKQHXJCQQW-UHFFFAOYSA-N
- SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO
Computed Properties
- Exact Mass: 333.00343g/mol
- Monoisotopic Mass: 333.00343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Melting Point: 116-118°C
{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396466-1g |
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol |
924869-08-9 | 95+% | 1g |
¥1047.00 | 2024-04-25 | |
abcr | AB257583-5 g |
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, 95%; . |
924869-08-9 | 95% | 5g |
€478.80 | 2023-04-27 | |
Apollo Scientific | OR15071-5g |
1-[(4-Bromophenyl)sulphonyl]-3-(hydroxymethyl)piperidine |
924869-08-9 | 95% | 5g |
£370.00 | 2025-02-19 | |
Apollo Scientific | OR15071-1g |
1-[(4-Bromophenyl)sulphonyl]-3-(hydroxymethyl)piperidine |
924869-08-9 | 95% | 1g |
£124.00 | 2025-02-19 | |
Chemenu | CM309818-5g |
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol |
924869-08-9 | 95% | 5g |
$183 | 2022-08-31 | |
TRC | B031235-500mg |
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol |
924869-08-9 | 500mg |
$ 185.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396466-5g |
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol |
924869-08-9 | 95+% | 5g |
¥2995.00 | 2024-04-25 | |
abcr | AB257583-5g |
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, 95%; . |
924869-08-9 | 95% | 5g |
€478.80 | 2025-02-27 | |
A2B Chem LLC | AI76226-1mg |
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol |
924869-08-9 | >95% | 1mg |
$201.00 | 2024-07-18 | |
abcr | AB257583-1g |
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, 95%; . |
924869-08-9 | 95% | 1g |
€187.10 | 2025-02-27 |
{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol Related Literature
-
1. Caper tea
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol
Recent Advances in the Study of 924869-08-9 and {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol in Chemical Biology and Pharmaceutical Research
The compound 924869-08-9 and its derivative, {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of sulfonylpiperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological evaluation, and potential clinical relevance.
Recent studies have focused on the synthesis and optimization of 924869-08-9 and its analogs, including {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol. These efforts have been driven by the need to develop novel small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Advanced synthetic methodologies, including multi-step organic reactions and catalytic processes, have been employed to achieve high yields and purity of these compounds.
In vitro and in vivo studies have demonstrated that {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol exhibits promising inhibitory activity against key enzymes such as kinases and proteases. For instance, recent findings indicate that this compound can effectively modulate the activity of protein kinase C (PKC), a critical regulator of cell signaling pathways. These findings suggest potential applications in oncology, where PKC inhibitors are being explored as adjunct therapies.
Furthermore, structural-activity relationship (SAR) studies have provided insights into the pharmacophore of {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol, revealing that the bromophenyl and sulfonyl groups are essential for its biological activity. Computational modeling and molecular docking studies have further elucidated the binding interactions between this compound and its target proteins, offering a foundation for the design of more potent analogs.
Despite these advancements, challenges remain in the development of 924869-08-9 and its derivatives as viable drug candidates. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the progress made thus far underscores the potential of these compounds to contribute to the next generation of therapeutics in chemical biology and medicine.
In conclusion, the ongoing research on 924869-08-9 and {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol highlights their significance as promising candidates for drug development. Continued exploration of their biological mechanisms and optimization of their chemical properties will be crucial for translating these findings into clinical applications.
924869-08-9 ({1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol) Related Products
- 2137742-99-3(Propanoic acid, 2,2-difluoro-3-[[1-methyl-2-(methylthio)ethyl]amino]-)
- 863446-83-7(2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(oxolan-2-yl)methylacetamide)
- 478032-63-2(1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol)
- 1027537-15-0(2-(aminomethyl)-1,1,1-trifluorobutane)
- 1261871-28-6(5-Fluoro-2-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 2580222-19-9(4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)
- 1896912-85-8(2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid)
- 1227604-78-5(3-Bromomethyl-5-fluoro-2-(pyridin-4-yl)pyridine)
- 2138376-47-1(3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea)
- 901265-16-5(8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline)
